![molecular formula C23H31N5O5Si B14471421 N-Benzoyl-3'-O-[tert-butyl(dimethyl)silyl]adenosine CAS No. 69504-08-1](/img/structure/B14471421.png)
N-Benzoyl-3'-O-[tert-butyl(dimethyl)silyl]adenosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzoyl-3’-O-[tert-butyl(dimethyl)silyl]adenosine is a compound that features a benzoyl group attached to the nitrogen atom of adenosine, with a tert-butyl(dimethyl)silyl group protecting the 3’-hydroxyl group. This compound is often used in organic synthesis and biochemical research due to its unique properties and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzoyl-3’-O-[tert-butyl(dimethyl)silyl]adenosine typically involves the protection of the hydroxyl group of adenosine using tert-butyl(dimethyl)silyl chloride (TBDMS-Cl) in the presence of imidazole and dimethylformamide (DMF) as a solvent . The benzoylation of the nitrogen atom is achieved using benzoyl chloride in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
N-Benzoyl-3’-O-[tert-butyl(dimethyl)silyl]adenosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Substitution: Nucleophilic substitution reactions can occur, especially at the benzoyl group, using nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/pyridine
Reduction: LiAlH4, NaBH4
Substitution: Amines, alcohols, and other nucleophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
N-Benzoyl-3’-O-[tert-butyl(dimethyl)silyl]adenosine is widely used in scientific research, including:
Mecanismo De Acción
The mechanism of action of N-Benzoyl-3’-O-[tert-butyl(dimethyl)silyl]adenosine involves its ability to protect specific functional groups during chemical reactions. The tert-butyl(dimethyl)silyl group provides steric hindrance, preventing reactions at the 3’-hydroxyl group, while the benzoyl group stabilizes the nitrogen atom . This allows for selective reactions at other sites on the molecule.
Comparación Con Compuestos Similares
Similar Compounds
- N-Benzoyl-2’-O-[tert-butyl(dimethyl)silyl]adenosine
- N-Benzoyl-5’-O-[tert-butyl(dimethyl)silyl]adenosine
- N-Benzoyl-3’-O-[trimethylsilyl]adenosine
Uniqueness
N-Benzoyl-3’-O-[tert-butyl(dimethyl)silyl]adenosine is unique due to the specific positioning of the tert-butyl(dimethyl)silyl group at the 3’-hydroxyl position, which provides enhanced stability and selectivity compared to other similar compounds .
Propiedades
Número CAS |
69504-08-1 |
|---|---|
Fórmula molecular |
C23H31N5O5Si |
Peso molecular |
485.6 g/mol |
Nombre IUPAC |
N-[9-[(2R,3R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C23H31N5O5Si/c1-23(2,3)34(4,5)33-18-15(11-29)32-22(17(18)30)28-13-26-16-19(24-12-25-20(16)28)27-21(31)14-9-7-6-8-10-14/h6-10,12-13,15,17-18,22,29-30H,11H2,1-5H3,(H,24,25,27,31)/t15-,17-,18-,22-/m1/s1 |
Clave InChI |
RAJBGPZOQRMZRL-UVLLPENVSA-N |
SMILES isomérico |
CC(C)(C)[Si](C)(C)O[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO |
SMILES canónico |
CC(C)(C)[Si](C)(C)OC1C(OC(C1O)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


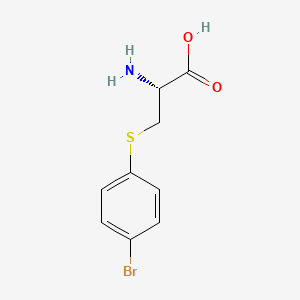
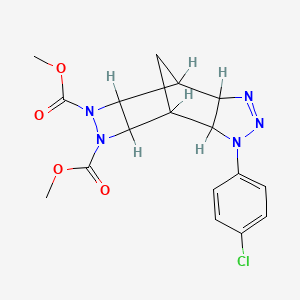
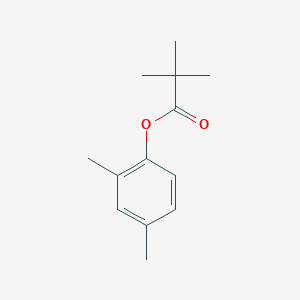
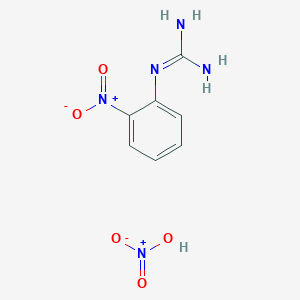
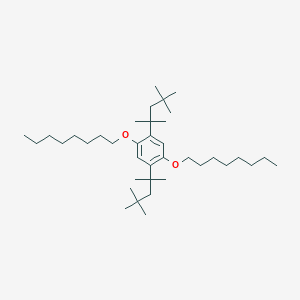
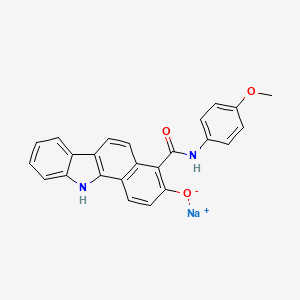
![Trimethyl[(1-phenoxyprop-1-en-1-yl)oxy]silane](/img/structure/B14471382.png)
![N-(4,4-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-ylidene)hydroxylamine](/img/structure/B14471387.png)
![Magnesium iodide [4-(methanesulfonyl)phenyl]methanide (1/1/1)](/img/structure/B14471389.png)

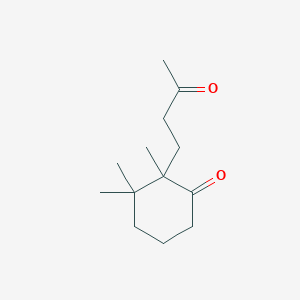

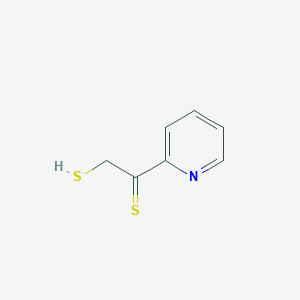
![4-[Chloro(dimethyl)silyl]butyl 2-methylprop-2-enoate](/img/structure/B14471437.png)
